molecular formula C12H18ClO3P B8440906 Diethyl 2-(4-chlorophenyl)ethylphosphonate

Diethyl 2-(4-chlorophenyl)ethylphosphonate

Cat. No. B8440906
M. Wt: 276.69 g/mol
InChI Key: IYATUFCXPNYQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04599344

Procedure details

Combine 24.9 g (0.15 mole) of triethyl phosphite and 32.9 g of 2-(4-chlorophenyl)ethyl bromide. Heat the mixture at reflux under a nitrogen atmosphere for 5-6 hours. Distill the reaction mixture at reduced pressure (0.2 mm Hg) and collect the fraction distilling at 110°-148° C. to obtain the title compound.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[O:2]CC.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19]Br)=[CH:14][CH:13]=1>>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19][P:1](=[O:2])([O:5][CH2:6][CH3:7])[O:8][CH2:9][CH3:10])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
24.9 g
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Two
Name
Quantity
32.9 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere for 5-6 hours
Duration
5.5 (± 0.5) h
DISTILLATION
Type
DISTILLATION
Details
Distill the reaction mixture at reduced pressure (0.2 mm Hg)
CUSTOM
Type
CUSTOM
Details
collect the fraction
DISTILLATION
Type
DISTILLATION
Details
distilling at 110°-148° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCP(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.